molecular formula C22H23N3O3 B2917204 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 904524-99-8

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2917204
CAS No.: 904524-99-8
M. Wt: 377.444
InChI Key: DZLPWZXAQFLDRL-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with dimethylphenyl and methylphenyl groups, making it a unique structure with interesting chemical properties.

Scientific Research Applications

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylhydrazine with an appropriate diketone to form the pyrazine ring. This intermediate is then reacted with 4-methylbenzylamine and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized pyrazine derivatives, reduced pyrazine compounds, and various substituted acetamides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide lies in its specific substitution pattern and the presence of both pyrazine and acetamide functional groups. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-4-7-18(8-5-15)13-23-20(26)14-24-10-11-25(22(28)21(24)27)19-9-6-16(2)17(3)12-19/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLPWZXAQFLDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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